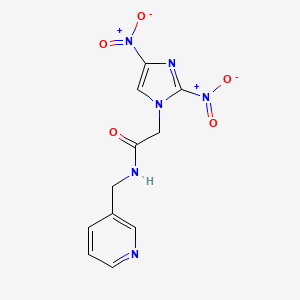![molecular formula C15H13BrN2O2 B11693508 N-[4-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B11693508.png)
N-[4-(acetylamino)phenyl]-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-4-bromobenzamide: is an organic compound with the molecular formula C15H13BrN2O2 This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-4-bromobenzamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form 4-(acetylamino)phenyl.
Bromination: The acetylated product is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the para position of the benzene ring.
Amidation: The final step involves the formation of the amide bond by reacting the brominated product with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-[4-(acetylamino)phenyl]-4-bromobenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Chemistry: N-[4-(acetylamino)phenyl]-4-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the compound’s efficacy in treating various diseases. Its unique structure allows for the design of targeted therapies.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the bromobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- N-[4-(acetylamino)phenyl]-2-bromobenzamide
- N-[4-(acetylamino)phenyl]-4-chlorobenzamide
- N-[4-(acetylamino)phenyl]-4-fluorobenzamide
Comparison:
- N-[4-(acetylamino)phenyl]-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- N-[4-(acetylamino)phenyl]-2-bromobenzamide has the bromine atom in a different position, affecting its chemical properties.
- N-[4-(acetylamino)phenyl]-4-chlorobenzamide and N-[4-(acetylamino)phenyl]-4-fluorobenzamide have different halogen atoms, which can alter their reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-bromobenzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-8-14(9-7-13)18-15(20)11-2-4-12(16)5-3-11/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
HGBKZJBAXSHBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11693430.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11693434.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11693442.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11693446.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B11693453.png)


![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
![5-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693489.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone](/img/structure/B11693495.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693496.png)
![N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide](/img/structure/B11693497.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11693514.png)
